molecular formula C24H22ClN3O4S B2381195 N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898413-95-1

N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2381195
CAS No.: 898413-95-1
M. Wt: 483.97
InChI Key: KWJDXXYGVTWNQX-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative designed for research applications. This compound is structurally characterized by a tetrahydroquinoline scaffold linked to a 4-chlorophenyl group via an oxalamide bridge, with a tosyl (p-toluenesulfonyl) group on the tetrahydroquinoline nitrogen. The oxalamide functional group is a known pharmacophore that can contribute to specific molecular interactions, such as hydrogen bonding, which is critical in the development of enzyme inhibitors and receptor ligands . Compounds with structural similarities, particularly those featuring the N-tosyl-tetrahydroquinoline moiety, have been investigated in scientific literature for a range of potential biological activities. These related molecules are often explored as core structures in medicinal chemistry for their potential as enzyme inhibitors, antiviral agents, and immunosuppressants . The specific pattern of substitutions on the oxalamide and the tetrahydroquinoline core is a key determinant of the compound's properties and research value, influencing its solubility, metabolic stability, and binding affinity for biological targets . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-16-4-12-21(13-5-16)33(31,32)28-14-2-3-17-6-9-20(15-22(17)28)27-24(30)23(29)26-19-10-7-18(25)8-11-19/h4-13,15H,2-3,14H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJDXXYGVTWNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • 1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-amine : Synthesized via reduction and protection of quinoline derivatives.
  • Oxalyl Chloride : Serves as the oxalamide bridge precursor.
  • 4-Chloroaniline : Provides the terminal aryl group.

The convergent synthesis involves sequential amide bond formation between these fragments.

Stepwise Synthesis

Preparation of 1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-Amine

Procedure :

  • Quoline Reduction : Catalytic hydrogenation of quinoline-7-nitrile using Pd/C in ethanol yields 1,2,3,4-tetrahydroquinolin-7-amine.
  • Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 4 hours affords the tosyl-protected intermediate.
    Reaction Conditions :
  • Yield: 78–85%
  • Key Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.72 (d, J = 8.2 Hz, 2H, Ts), 7.34 (d, J = 8.0 Hz, 2H, Ts), 6.92 (d, J = 8.5 Hz, 1H, Ar), 6.45 (s, 1H, Ar).
Oxalamide Bridge Formation

Procedure :

  • Activation of Oxalyl Chloride : 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine reacts with oxalyl chloride in anhydrous DCM at −10°C for 2 hours to form the intermediate oxalyl chloride adduct.
  • Coupling with 4-Chloroaniline : The adduct is treated with 4-chloroaniline in the presence of TEA at room temperature for 12 hours.
    Reaction Conditions :
  • Yield: 65–72%
  • Key Characterization: IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 1340 cm$$ ^{-1} $$ (S=O).

One-Pot Tandem Synthesis

Procedure :
A streamlined approach combines tetrahydroquinoline tosylation and oxalamide formation in a single reactor:

  • Quinoline Reduction and Tosylation : As above.
  • In Situ Oxalylation : Direct addition of oxalyl chloride and 4-chloroaniline to the reaction mixture.
    Advantages :
  • Reduced purification steps.
  • Overall Yield: 60–68%.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
DCM TEA 25 72
THF DMAP 0 68
Acetonitrile Pyridine −10 65

Key Insight : DCM with TEA provided optimal yields due to superior solubility of intermediates.

Temperature Effects

  • Low Temperatures (−10°C) : Minimized side reactions (e.g., over-tosylation) but slowed reaction kinetics.
  • Room Temperature (25°C) : Balanced efficiency and yield.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ts), 7.68 (d, J = 8.2 Hz, 2H, Ts), 7.45–7.12 (m, 6H, Ar), 3.12–2.88 (m, 4H, CH$$ _2 $$).
  • HRMS (ESI) : m/z 484.0 [M+H]$$ ^+ $$ (calc. 484.0).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H$$ _2$$O 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Stepwise 3 65–72 98 Moderate
One-Pot Tandem 2 60–68 95 High

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions would vary depending on the desired transformation, ranging from room temperature to high-temperature reflux.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating certain diseases.

Industry

In industry, it might find applications in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action for N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name N1 Substituent N2 Substituent Key Structural Features
Target Compound 4-Chlorophenyl 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-yl Tosyl group enhances stability; tetrahydroquinoline provides rigidity and lipophilicity
N1-(4-Chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide (115) 4-Chlorophenyl 4-Hydroxybenzyl Simpler N2 group; phenolic -OH may reduce metabolic stability
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)... (15) 4-Chlorophenyl Thiazole-pyrrolidine hybrid Thiazole ring introduces heterocyclic diversity; hydroxyethyl enhances solubility
N1-(4-Chlorophenyl)-N2-(1-morpholino-1-phenylpropan-2-yl)oxalamide (19) 4-Chlorophenyl Morpholino-phenylpropan-2-yl Morpholine improves water solubility; phenylpropan-2-yl adds steric bulk
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups increase electron density; phenethyl chain enhances flexibility

Key Observations :

  • Metabolic Stability: Tosyl protection in the target compound may reduce oxidative metabolism compared to phenolic -OH groups in compound 115 .
  • Solubility: Thiazole derivatives (e.g., compound 15) with hydroxyethyl or morpholino groups (compound 19) exhibit enhanced aqueous solubility, whereas the target compound’s bulky tosyl group may limit solubility .

Biological Activity

N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxalamide moiety : This functional group is known for its role in biological activity.
  • Tetrahydroquinoline ring : A bicyclic structure that contributes to the compound's interaction with biological targets.
  • Chlorophenyl group : This substituent may enhance the lipophilicity and biological activity of the compound.

The molecular formula for this compound is C22H22ClN3O3SC_{22}H_{22}ClN_{3}O_{3}S with a molecular weight of 442.0660 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis : The compound triggers programmed cell death in cancer cells.
  • Inhibition of cell proliferation : It effectively halts the growth of tumor cells through cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Tests have shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent. The proposed mechanisms include:

  • Disruption of bacterial cell membranes : Leading to increased permeability and cell lysis.
  • Inhibition of bacterial enzymes : Targeting critical metabolic pathways within microbial cells.

Research Findings and Case Studies

A series of studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cell lines with IC50 values of 15 µM and 20 µM respectively.
Study 2Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Investigated the mechanism of action and found that the compound induces apoptosis via the mitochondrial pathway.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound may bind to receptors involved in apoptosis signaling pathways.
  • Enzyme Inhibition : It can inhibit enzymes critical for cancer cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution for introducing the tosyl group to the tetrahydroquinoline core.
  • Oxalamide coupling between the 4-chlorophenyl amine and the modified tetrahydroquinoline intermediate, using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Optimization parameters : Temperature (0–60°C), solvent polarity, and catalyst loading significantly affect yield. Chromatographic purification (e.g., silica gel or HPLC) is recommended for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify amide (C=O, N-H) and sulfonyl (S=O) functional groups.
  • HPLC-PDA : To assess purity (>95%) and monitor degradation under stress conditions .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition assays : Target kinases or proteases due to the tosyl group’s potential interaction with catalytic sites.
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity.
  • Antimicrobial testing : Gram-positive/-negative bacterial strains, with MIC (Minimum Inhibitory Concentration) as a key metric .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins.
  • Molecular docking : Computational modeling against known targets (e.g., EGFR, COX-2) to predict binding modes.
  • Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cells .

Q. How should structure-activity relationship (SAR) studies be structured to improve bioactivity?

  • Substituent variation : Modify the chlorophenyl group (e.g., fluorination, methylation) or tosyl group (e.g., replacing with mesyl).
  • Bioisosteric replacement : Swap the tetrahydroquinoline core with isoquinoline or indole analogs.
  • In vitro validation : Test derivatives in dose-response assays to correlate structural changes with IC50 shifts .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 1–9) and quantify degradation via HPLC.
  • Thermal stability : Monitor compound integrity at 37°C over 72 hours.
  • Metabolic stability : Use liver microsomes to predict in vivo half-life .

Q. How can contradictory biological data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation.
  • Dose recalibration : Adjust in vivo doses based on plasma protein binding and clearance rates.
  • Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, hypoxia) across experiments .

Q. What computational tools are recommended for predicting drug-target interactions?

  • Molecular dynamics (MD) simulations : To study binding stability over time (e.g., GROMACS, AMBER).
  • QSAR models : Train algorithms on bioactivity data from structural analogs to predict efficacy.
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for modified derivatives .

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